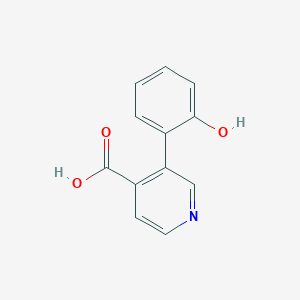

3-(2-Hydroxyphenyl)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-4-2-1-3-8(11)10-7-13-6-5-9(10)12(15)16/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEVYBVIIJUZCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686946 | |

| Record name | 3-(2-Hydroxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258633-35-0 | |

| Record name | 3-(2-Hydroxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Hydroxyphenyl Isonicotinic Acid and Its Precursors

Classical Approaches to Pyridine (B92270) Ring Functionalization for Isonicotinic Acid Derivatives

Historically, the synthesis of substituted pyridines relied on condensation reactions of amines with carbonyl compounds or cycloaddition reactions to form the heterocyclic ring. nih.gov Functionalization of a pre-formed pyridine ring, particularly for electron-deficient systems like isonicotinic acid, often involved harsh conditions and suffered from a lack of regioselectivity. The inherent electronic properties of the pyridine ring, with its electron-deficient character, make it challenging for electrophilic aromatic substitution, which typically directs to the C3 position but can be sluggish and require forcing conditions. nih.gov

Classical methods for introducing an aryl group, such as the 2-hydroxyphenyl moiety, onto a pyridine ring are not as direct as modern cross-coupling reactions. One traditional approach would involve a multi-step sequence. For instance, a nucleophilic aromatic substitution (SNAr) could be envisioned on a dihalopyridine precursor. However, this often lacks selectivity and requires strong activation of the pyridine ring by electron-withdrawing groups. Another classical route is the Gomberg-Bachmann-Hey reaction, which involves the diazotization of an aniline (B41778) followed by reaction with the aromatic substrate (pyridine). This radical-based method often results in low yields and a mixture of regioisomers, making it less practical for complex molecules.

Achieving selective functionalization at the C3 position of the pyridine ring is a persistent challenge in organic synthesis. acs.org Classical electrophilic aromatic substitutions on pyridine, such as nitration or halogenation, tend to occur at the 3-position due to the deactivating effect of the nitrogen atom at the 2, 4, and 6-positions. However, these reactions often require harsh conditions and may not be suitable for substrates with sensitive functional groups. chemrxiv.org

An alternative classical strategy involves the functionalization of a pre-substituted pyridine. For example, starting with a pyridine derivative that already has a group at the 4-position (like the carboxylic acid in isonicotinic acid) can influence the regioselectivity of subsequent reactions. However, direct introduction of a substituent at the C3 position of an existing isonicotinic acid framework via classical methods remains a significant hurdle due to the electronic deactivation of the ring by the carboxyl group.

Modern Synthetic Paradigms for 3-(2-Hydroxyphenyl)isonicotinic Acid

Contemporary organic synthesis offers a more versatile and efficient toolbox for the construction of complex molecules like this compound. Transition metal-catalyzed reactions, in particular, have revolutionized the functionalization of heterocyclic compounds.

Transition metal-catalyzed cross-coupling reactions have become the cornerstone for the formation of carbon-carbon bonds in modern organic synthesis. These methods provide powerful tools for the direct arylation of pyridine rings with high efficiency and selectivity.

Palladium catalysis is at the forefront of modern synthetic strategies for arylating pyridine rings.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate. libretexts.org This reaction is tolerant of a wide range of functional groups and has been successfully applied to the synthesis of aryl-substituted pyridines. tcichemicals.commdpi.com For the synthesis of this compound, a Suzuki coupling could involve the reaction of a 3-haloisonicotinic acid derivative with 2-hydroxyphenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgtcichemicals.com

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridine Arylation

| Pyridine Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |

| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ | K₃PO₄ | Water/Toluene | High | nih.gov |

| 5-Bromonicotinic acid (on solid support) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 85% | researchgate.net |

| 3-Bromochromone | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Benzene/Water | Good | mdpi.com |

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.org While typically used to form vinylarenes, variations of the Heck reaction, such as the reductive Heck reaction, can be used to achieve hydroarylation of alkenes, providing a route to alkyl-aryl linkages. nih.gov Direct arylation via a Heck-type mechanism is also a powerful tool. mdpi.comorganic-chemistry.org

Table 2: Examples of Heck Coupling for C-C Bond Formation

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield | Reference |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium salt | K₂CO₃ | DMF/H₂O | 98% | nih.gov |

| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | - | wikipedia.org |

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. This method is exceptionally useful for synthesizing alkynyl-substituted pyridines, which can then be further elaborated.

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp², and sp³ carbon centers. wikipedia.org It has been applied to the synthesis of unsymmetrical bipyridines from halopyridines. wikipedia.orgorgsyn.org For the target molecule, a Negishi coupling could involve a 3-halopyridine derivative and a (2-hydroxyphenyl)zinc reagent.

A significant advancement is the direct C-H arylation of pyridine rings. Research has shown that palladium catalysts can selectively functionalize the C3 and C4 positions of nicotinic and isonicotinic acid derivatives. nih.govnih.gov By employing a suitable directing group, which can later be removed, mono-selective arylation of isonicotinic acid at the C3 position can be achieved. nih.gov Furthermore, ligand-promoted C3-selective arylation of unprotected pyridines has been developed, providing an expeditious route to 3-arylpyridines. nih.govnih.govrsc.org

While palladium has dominated the field, less expensive and more abundant metals like copper have emerged as viable catalysts for C-H arylation. Copper-catalyzed methods for the direct arylation of heterocycle C-H bonds have been developed. nih.govacs.org These reactions can be applied to electron-deficient systems like pyridine N-oxides, which can then be reduced to the corresponding pyridines. rsc.orgdocumentsdelivered.com The use of a copper catalyst with an aryl halide and a strong base like lithium tert-butoxide can effectively arylate a range of heterocycles. nih.govacs.org More recently, copper-catalyzed meta-selective C-H arylation of pyridines has been achieved through the use of dearomatized intermediates, offering a novel strategy for accessing otherwise difficult-to-make isomers. researchgate.net

Table 3: Examples of Copper-Catalyzed Arylation of Pyridine Derivatives

| Pyridine Substrate | Arylating Agent | Catalyst System | Base | Solvent | Yield | Reference |

| Pyridine N-oxide | Arylboronic ester | Cu(OAc)₂ | - | Dioxane | Moderate to Good | rsc.org |

| Pyridine N-oxide | Aryl iodide | CuI | LiOtBu | Dioxane | 70-98% | nih.govacs.org |

| Pyridine (via oxazino intermediate) | Aryl-I(III) reagent | Cu(OH)₂ | DTBP | DCE | Good | researchgate.net |

Organocatalytic and Biocatalytic Synthetic Routes

Modern synthetic chemistry increasingly favors the use of organocatalysis and biocatalysis to promote greener and more efficient chemical transformations. While specific literature on the organocatalytic synthesis of this compound is not abundant, the principles can be applied to the synthesis of its precursors and related structures. For instance, organocatalytic methods have been successfully employed in the asymmetric synthesis of various heterocyclic compounds. nih.gov One example is the synthesis of chiral 5-hydroxy isoxazolidines, which was achieved through a camphor (B46023) sulfonyl hydrazine-catalyzed asymmetric aza-Michael addition reaction. nih.gov This approach highlights the potential for organocatalysts to facilitate the construction of complex molecular architectures with high enantioselectivity. nih.gov Similarly, the organocatalytic synthesis of 3-difluoroalkyl 3-hydroxyoxindoles demonstrates the utility of Lewis bases in catalyzing the formation of functionalized indole (B1671886) structures. nih.gov

Biocatalysis offers a powerful alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. unibocconi.it The synthesis of nicotinic acid and its derivatives has been a particular area of focus for biocatalytic research. frontiersin.org Nitrilase-catalyzed hydrolysis of cyanopyridines is a well-established method for producing nicotinic acids. For example, the enzyme from Rhodococcus rhodochrous J1 has been shown to convert 3-cyanopyridine (B1664610) to nicotinic acid with 100% yield. frontiersin.org This approach is highly relevant to the synthesis of this compound, as a corresponding hydroxyphenyl-substituted cyanopyridine could potentially serve as a substrate. The use of whole-cell biocatalysts, which can be immobilized to enhance stability and reusability, further underscores the industrial applicability of this technology. frontiersin.org Research into the enzymatic synthesis of ibuprofen (B1674241) derivatives has also showcased the potential of lipases, such as Candida antarctica lipase (B570770) B (CalB), in catalyzing esterification reactions to produce more hydrophilic prodrugs. mdpi.com

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a rapidly growing field. pharmtech.com While a dedicated flow synthesis for this compound has not been detailed in the literature, the synthesis of related pyridine carboxylic acids has been successfully demonstrated in continuous-flow systems.

A notable example is the continuous-flow synthesis of isoniazid, a derivative of isonicotinic acid, from 4-cyanopyridine (B195900). google.comgoogle.com This process involves the hydrolysis of 4-cyanopyridine to isonicotinamide, followed by a reaction with hydrazine (B178648) hydrate, all performed in a microreactor setup. google.comgoogle.com The use of flow reactors allows for precise control over reaction parameters such as temperature and residence time, leading to high yields and purity. google.comgoogle.com Similarly, the continuous synthesis of a nicotinonitrile precursor to nevirapine (B1678648) highlights the potential of flow chemistry to handle complex multi-step reactions involving commodity-based raw materials. researchgate.net These examples provide a strong foundation for the development of a continuous-flow process for this compound, likely involving the adaptation of existing methods for related pyridine derivatives.

| Parameter | Value | Reference |

| Isoniazid Synthesis | ||

| Reactants | 4-Cyanopyridine, NaOH, Hydrazine Hydrate | google.com |

| Molar Ratio (4-cyanopyridine:hydrazine hydrate) | ~1:1.75 to ~1:2.50 | google.com |

| Temperature (Hydrolysis) | Not Specified | |

| Temperature (Hydrazinolysis) | ~100°C to ~120°C | google.com |

| Residence Time (Hydrolysis) | ~7 to ~32 minutes | google.com |

| Residence Time (Hydrazinolysis) | ~10 to ~25 minutes | google.com |

| Yield | >90% | google.com |

| Nevirapine Precursor Synthesis | ||

| Reaction Type | Knoevenagel Condensation | researchgate.net |

| Reactant Concentration | 0.50 M | researchgate.net |

| Temperature (Enamine Formation) | Not Specified | |

| Residence Time (Enamine Formation) | 2 minutes | researchgate.net |

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of a target compound, particularly in an academic research setting where resources may be limited. For the synthesis of this compound, several factors can be fine-tuned to improve the efficiency of the reaction. These include the choice of catalyst, solvent, temperature, and reaction time.

In the context of palladium-catalyzed cross-coupling reactions, which are commonly used to form the biaryl linkage in compounds like this compound, the selection of the palladium precursor and ligands is of paramount importance. The use of catalysts like Pd(PPh₃)₄ in combination with a suitable base, such as Na₂CO₃, has been shown to be effective in Suzuki-Miyaura reactions involving iodopyridines. researchgate.net The choice of solvent can also significantly impact the reaction outcome, with greener solvents like propylene (B89431) carbonate being explored as alternatives to traditional organic solvents. researchgate.net Temperature is another critical parameter, with higher temperatures often required to drive the reaction to completion, although this must be balanced against the potential for side reactions and decomposition.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. jddhs.commdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, with the goal of reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. jddhs.commdpi.com

In the synthesis of this compound, several green chemistry principles can be incorporated. The use of biocatalysts, as discussed in section 2.2.2, is a prime example of a greener synthetic approach, as it often allows for reactions to be carried out in aqueous media under mild conditions. frontiersin.org The selection of safer solvents is another key aspect of green chemistry. jddhs.com Water, bio-based solvents, and supercritical CO₂ are all being investigated as replacements for traditional volatile organic compounds (VOCs). jddhs.com Furthermore, the development of catalytic processes, whether they involve transition metals, organocatalysts, or enzymes, is central to green chemistry, as it allows for the use of smaller quantities of reagents and can lead to higher atom economy. researchgate.netnih.gov The oxidative ammonolysis of 3-methylpyridine (B133936) to produce 3-cyanopyridine, a precursor to nicotinic acid, is an example of a green industrial process, as the only by-product is water. mdpi.com

| Green Chemistry Principle | Application in Synthesis | Reference |

| Catalysis | Use of biocatalysts (e.g., nitrilases), organocatalysts, and recyclable metal catalysts to improve efficiency and reduce waste. | frontiersin.orgresearchgate.netnih.gov |

| Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with water, bio-based solvents, or supercritical CO₂. | jddhs.comnih.gov |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize the generation of by-products. | jddhs.com |

| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 2 Hydroxyphenyl Isonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution and the solid state. For 3-(2-hydroxyphenyl)isonicotinic acid, ¹H and ¹³C NMR would provide the primary framework for its structural assignment. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as broad, exchangeable signals for the carboxylic acid and phenolic hydroxyl protons. researchgate.netlibretexts.org The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift (typically 160-180 ppm). libretexts.org

Multi-dimensional NMR Approaches (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to establish the correlations between adjacent protons on the pyridine and hydroxyphenyl rings, confirming their substitution patterns. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). This allows for the direct assignment of carbon atoms that bear protons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It would be particularly useful in determining the preferred conformation of the molecule, specifically the spatial relationship between the two aromatic rings.

A hypothetical data table for expected 2D NMR correlations is presented below to illustrate the application of these techniques.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Key Expected HMBC Correlations (¹³C) |

|---|---|---|---|

| H2 (Pyridine) | H6 | C2 | C4, C6, Carboxyl C=O |

| H5 (Pyridine) | H6 | C5 | C3, C4, C6 |

| H6 (Pyridine) | H2, H5 | C6 | C2, C4, C5 |

| H3' (Phenyl) | H4' | C3' | C1', C5' |

| H4' (Phenyl) | H3', H5' | C4' | C2', C6' |

| H5' (Phenyl) | H4', H6' | C5' | C1', C3' |

| H6' (Phenyl) | H5' | C6' | C2', C4', C-3 (Pyridine) |

| OH (Phenol) | None | None | C1', C2', C3' |

Solid-State NMR Investigations of Crystalline Forms

Solid-State NMR (ssNMR) is indispensable for studying the structure of materials in their crystalline state. psu.edu For this compound, ssNMR could reveal information about polymorphism (the existence of different crystal forms), molecular conformation, and intermolecular interactions, such as hydrogen bonding, in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to acquire high-resolution ¹³C spectra. rsc.org These spectra can differ significantly between polymorphs due to variations in the local chemical environment of each atom. Furthermore, ssNMR can directly probe intermolecular hydrogen bonds, for instance, between the carboxylic acid groups or between the acid and the pyridine nitrogen, which often dictate the crystal packing. nih.gov

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule and their bonding environment.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify molecular vibrations. nih.gov For this compound, these methods would confirm the presence of key functional groups.

O-H Vibrations: A broad absorption band in the IR spectrum, typically between 2500-3300 cm⁻¹, would be characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid. libretexts.org The phenolic O-H stretch would also appear in this region, likely around 3200-3600 cm⁻¹.

C=O Vibration: A strong, sharp band for the carbonyl (C=O) stretch of the carboxylic acid would be expected in the IR spectrum, typically around 1700-1730 cm⁻¹. Its exact position would be sensitive to the extent of hydrogen bonding. libretexts.org

C=C and C=N Vibrations: Aromatic ring stretching vibrations from both the phenyl and pyridine rings would appear in the 1450-1620 cm⁻¹ region in both IR and Raman spectra. scribd.com

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| O-H stretch (phenolic) | 3600 - 3200 | IR | Broad band, position dependent on hydrogen bonding. |

| O-H stretch (carboxylic acid) | 3300 - 2500 | IR | Very broad absorption characteristic of acid dimers. |

| C-H stretch (aromatic) | 3100 - 3000 | IR, Raman | Typically weak to medium intensity. |

| C=O stretch (carboxylic acid) | 1730 - 1700 | IR | Strong, sharp absorption. |

| C=C / C=N stretch (aromatic rings) | 1620 - 1450 | IR, Raman | Multiple bands characteristic of the pyridine and phenyl rings. |

| C-O stretch (phenol, acid) | 1300 - 1200 | IR | Strong bands coupled with O-H bending. |

| Ring Bending (out-of-plane) | 900 - 675 | IR, Raman | Pattern is diagnostic of the substitution on both rings. |

Resonance Raman Spectroscopy in Specific Environments

Resonance Raman (RR) spectroscopy is a specialized technique that can selectively enhance the Raman signals of a chromophore (a light-absorbing part of a molecule). Since this compound contains aromatic rings, it would absorb light in the UV region. By using a laser with an excitation wavelength that matches this absorption, the vibrations associated with the electronic transition, primarily the aromatic ring modes, would be significantly intensified. This selectivity allows for the study of these specific parts of the molecule with high sensitivity, even in complex environments.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula, C₁₂H₉NO₃.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of H₂O (water): A peak corresponding to [M-18]⁺ could arise from the loss of a water molecule, likely involving the adjacent carboxylic acid and hydroxyl groups.

Loss of COOH/CO₂: The loss of the carboxylic acid group as a radical (•COOH, mass 45) or the loss of carbon dioxide (CO₂, mass 44) after rearrangement is a very common fragmentation pathway for aromatic carboxylic acids. libretexts.org This would result in a prominent peak at [M-45]⁺ or [M-44]⁺•.

Cleavage of the C-C bond: Scission of the bond connecting the two aromatic rings could also occur, leading to fragments corresponding to the hydroxyphenyl and carboxypyridine moieties.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. nih.govnih.gov By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the calculation of a single, unique molecular formula. For this compound, with a chemical formula of C₁₂H₉NO₃, the expected exact mass can be calculated and compared with the experimental value obtained from an HRMS instrument, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer. nih.gov This technique confirms the compound's identity and purity, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₉NO₃ |

| Calculated Exact Mass | 215.05824 u |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Observed m/z | 216.06551 [M+H]⁺ |

| Mass Accuracy | < 5 ppm |

This table presents hypothetical data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Structural Information

While HRMS provides the elemental formula, tandem mass spectrometry (MS/MS) offers deeper insight into the compound's structural connectivity. nih.gov In an MS/MS experiment, the protonated molecule (or another selected precursor ion) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint. libretexts.org

For this compound, the fragmentation is expected to occur at the bonds linking the two aromatic rings and at the carboxylic acid group. Key fragmentation pathways would likely include:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group.

Loss of water: Elimination of H₂O (18 Da), particularly if ortho-effects from the hydroxyl group are involved.

Cleavage of the C-C bond: Scission of the bond connecting the phenyl and pyridine rings, leading to fragments corresponding to the individual ring systems. researchgate.net

The analysis of these fragmentation patterns allows for the confirmation of the specific arrangement of the functional groups and the substitution pattern of the aromatic rings. chemrxiv.orgnih.gov

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

| 216.0655 | 199.0604 | 17 (OH) | [M+H-OH]⁺ |

| 216.0655 | 172.0650 | 44 (CO₂) | [M+H-CO₂]⁺ |

| 216.0655 | 122.0368 | 94 (C₆H₅OH) | [C₆H₅NO]⁺ (Isonicotinoyl cation) |

| 216.0655 | 95.0495 | 121 (C₆H₄NO₂) | [C₆H₇O]⁺ (Protonated phenol) |

This table contains predicted data based on known fragmentation principles for similar chemical structures.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural data. researchgate.netmdpi.com This technique can determine bond lengths, bond angles, and torsion angles with very high precision. Furthermore, it reveals the supramolecular architecture, including how molecules pack in the crystal lattice and the nature of intermolecular interactions such as hydrogen bonds and π-π stacking. acs.org For this compound, one would expect to observe strong hydrogen bonding involving the carboxylic acid and hydroxyl groups, potentially leading to the formation of dimers or extended chains. iucr.orgamericanpharmaceuticalreview.com The relative orientation of the phenyl and pyridine rings would also be definitively established.

Table 3: Illustrative Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.1 Å, b = 15.2 Å, c = 7.9 Å, β = 98.5° |

| Molecules per Unit Cell (Z) | 4 |

| Key Hydrogen Bonds | O-H···N (hydroxyl to pyridine), O-H···O (carboxylic acid dimer) |

This table presents hypothetical data for illustrative purposes based on common crystal structures for similar organic molecules.

Powder X-ray Diffraction for Polymorphism and Crystalline Purity

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials and is particularly important for identifying different crystalline forms, or polymorphs. nih.govspectroscopyonline.com Polymorphs of a compound can exhibit different physical properties, such as solubility and melting point. A PXRD pattern is a fingerprint of a specific crystalline phase. researchgate.net By comparing the experimental PXRD pattern of a bulk sample of this compound to a pattern calculated from single-crystal data, one can confirm the phase purity of the sample. nih.gov Furthermore, variable-temperature PXRD can be used to study phase transitions between different polymorphic forms. americanpharmaceuticalreview.com

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Structure Analysis

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its electronic structure and photophysical properties.

UV-Vis absorption spectroscopy measures the wavelengths of light that a molecule absorbs. For this compound, the spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic rings and n-π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. researchgate.net The spectrum of isonicotinic acid itself shows absorption maxima around 214 nm and 264 nm. sielc.com The presence of the hydroxyphenyl substituent is likely to cause a red-shift (a shift to longer wavelengths) in these absorption bands. The specific absorption maxima and molar absorptivity coefficients are characteristic of the compound in a given solvent. rsc.org

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb light are fluorescent. For compounds like this compound, the presence of extended conjugation and aromatic rings suggests that it may exhibit fluorescence. researchgate.net The emission spectrum, quantum yield, and fluorescence lifetime are key parameters that characterize the compound's emissive properties and can be sensitive to the molecular environment, such as solvent polarity. st-andrews.ac.ukresearchgate.net

Table 4: Expected Electronic Spectroscopy Data for this compound in Methanol

| Spectroscopic Parameter | Expected Value Range |

| UV-Vis Absorption Maxima (λ_abs) | 220-240 nm and 270-300 nm |

| Molar Absorptivity (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ |

| Fluorescence Emission Maximum (λ_em) | 350-450 nm |

| Stokes Shift | 50-100 nm |

This table presents expected ranges based on data for analogous compounds like isonicotinic acid and substituted phenols.

Theoretical and Computational Chemistry Studies of 3 2 Hydroxyphenyl Isonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic characteristics in the absence of environmental effects. These computational methods solve the Schrödinger equation, or its density-functional-based equivalent, to model the behavior of electrons within a molecule. For 3-(2-Hydroxyphenyl)isonicotinic acid, these calculations are particularly valuable for elucidating the interplay between its constituent aromatic rings and functional groups.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost. It is widely used to determine the ground-state geometry and electronic energy of molecules. researchgate.net For this compound, DFT calculations, commonly employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to perform full geometry optimization. niscpr.res.innih.gov

This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The optimization reveals critical structural parameters. Key findings from such studies typically show that the phenyl and pyridine (B92270) rings are not coplanar, exhibiting a dihedral angle between them to minimize steric hindrance. The calculations also provide precise bond lengths and angles, which can be compared with experimental data if available. niscpr.res.in

Furthermore, DFT calculations yield the total electronic energy of the molecule, a crucial value for assessing its thermodynamic stability relative to other isomers or tautomers. mdpi.com

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (phenyl) | Average carbon-carbon bond length in the phenyl ring | ~1.39 Å |

| C-N (pyridine) | Average carbon-nitrogen bond length in the pyridine ring | ~1.34 Å |

| O-H (phenolic) | Bond length of the phenolic hydroxyl group | ~0.97 Å |

| C-O (phenolic) | Bond length between phenyl ring and hydroxyl oxygen | ~1.36 Å |

| C-C=O (carboxyl) | Bond angle of the carboxylic acid group | ~120° |

Note: This table is illustrative, providing typical values expected from a DFT/B3LYP calculation.

Ab Initio Methods for High-Level Electronic Structure Determination

While DFT is a powerful tool, ab initio (Latin for "from the beginning") methods offer a more rigorous, wave-function-based approach to solving the electronic structure of a molecule. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide higher accuracy, particularly for electronic properties, but at a significantly greater computational expense. researchgate.net

For a molecule the size of this compound, performing a full geometry optimization using high-level ab initio methods is often computationally prohibitive. Instead, a common strategy involves first optimizing the molecular geometry using a cost-effective method like DFT. Subsequently, a single-point energy calculation is performed on this optimized geometry using a more accurate ab initio method, such as CCSD(T), with an extensive basis set. nih.govnih.gov This approach yields a highly accurate electronic energy, which serves as a benchmark to validate the results from different DFT functionals and provides a more reliable prediction of the molecule's stability and reactivity. nih.gov

Investigation of Tautomeric Forms and Intramolecular Hydrogen Bonding

The structure of this compound is conducive to tautomerism and the formation of a strong intramolecular hydrogen bond. wikipedia.org Tautomers are isomers that readily interconvert, often through the migration of a hydrogen atom. wikipedia.org Computational studies are essential for determining the relative stabilities of possible tautomers. For this molecule, potential tautomers include a zwitterionic form, where the acidic proton from the carboxyl group migrates to the basic nitrogen atom of the pyridine ring.

A dominant structural feature investigated computationally is the intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group (-OH) and the nitrogen atom of the isonicotinic acid ring. libretexts.org Quantum chemical calculations can quantify the strength of this interaction by analyzing several parameters:

Geometric Criteria : A short calculated distance between the hydroxyl hydrogen and the pyridine nitrogen (typically < 2.0 Å) indicates a strong hydrogen bond. nih.gov

Vibrational Frequencies : The calculated infrared spectrum will show a red shift (a shift to lower frequency) in the O-H stretching vibration, which is a characteristic signature of its involvement in hydrogen bonding. mdpi.com

Electron Density Analysis : Methods like Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the hydrogen bond donor (the hydroxyl group) and the acceptor (the nitrogen atom), providing a direct measure of the bond's strength. nih.gov

These calculations consistently predict that the conformation stabilized by this intramolecular hydrogen bond is significantly lower in energy, making it the dominant form of the molecule in the gas phase. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution

While quantum chemical calculations excel at describing the properties of an isolated molecule, Molecular Dynamics (MD) simulations are employed to study its behavior in a more realistic environment, such as in solution. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of molecular flexibility and interactions with the solvent. mdpi.com

For this compound, a typical MD simulation involves the following steps:

System Setup : The computationally optimized structure of the molecule is placed in a simulation box, which is then filled with explicit solvent molecules, most commonly water. Ions may be added to neutralize the system. nih.gov

Force Field Application : A classical force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system, describing the interactions between all atoms (bonds, angles, dihedrals, and non-bonded interactions). nih.gov

Equilibration and Production : The system undergoes an equilibration phase, where temperature and pressure are stabilized. This is followed by a longer "production" run (often spanning hundreds of nanoseconds), during which the trajectory data (atomic positions and velocities over time) are collected. researchgate.net

Analysis of the MD trajectory provides crucial insights into the conformational landscape of this compound in solution. Researchers can determine the distribution of dihedral angles between the two aromatic rings, assess the stability and dynamics of the intramolecular hydrogen bond in the presence of competing hydrogen bonds with water, and identify the most populated conformational states. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data or even predict the spectrum of a yet-to-be-synthesized molecule.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Theoretical prediction of these shifts can be achieved with high accuracy using quantum mechanical methods. nih.gov

The most common approach involves the Gauge-Including Atomic Orbital (GIAO) method, typically performed in conjunction with DFT. nih.govmodgraph.co.uk The process involves:

Optimizing the molecular geometry using a reliable DFT functional and basis set.

Calculating the NMR shielding tensors for each nucleus using the GIAO method on the optimized structure.

Converting the calculated absolute shielding values into chemical shifts (δ) by referencing them to a standard compound, such as Tetramethylsilane (TMS), which is calculated at the same level of theory.

The resulting predicted chemical shifts can be compared directly with experimental values. A strong correlation between the predicted and observed spectra provides confidence in the determined molecular structure and conformation. nih.gov Discrepancies can often point to specific structural features, such as the presence of strong hydrogen bonding or solvent effects, that may need further investigation.

Table 2: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for this compound | Atom | Theoretical ¹H Shift (GIAO/DFT) | Experimental ¹H Shift | Theoretical ¹³C Shift (GIAO/DFT) | Experimental ¹³C Shift | | :--- | :--- | :--- | :--- | :--- | | H (phenolic) | 12.0 - 14.0 | - | C (phenolic C-O) | 155 - 160 | - | | H (carboxyl) | 13.0 - 15.0 | - | C (carboxyl C=O) | 165 - 170 | - | | H (pyridine-2) | 8.5 - 9.0 | - | C (pyridine-2) | 150 - 155 | - | | H (pyridine-6) | 8.7 - 9.2 | - | C (pyridine-3) | 125 - 130 | - | | H (phenyl-3) | 7.0 - 7.5 | - | C (phenyl-1) | 118 - 122 | - |

Note: This table is for illustrative purposes. The high chemical shift for the phenolic proton is indicative of its involvement in a strong intramolecular hydrogen bond. Experimental data is required for a direct comparison.

Computational Vibrational Frequency Analysis

Computational vibrational frequency analysis is a fundamental tool used to predict the infrared and Raman spectra of a molecule. By calculating the harmonic frequencies of the vibrational modes, researchers can assign specific molecular motions to the peaks observed in experimental spectra. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide a detailed vibrational profile.

The vibrational modes of this compound are numerous, owing to its 21 atoms, which give rise to 57 normal modes of vibration. These can be broadly categorized as stretching, bending, and torsional motions. Key vibrational signatures for this molecule would include:

O-H Stretching: The hydroxyl groups (one phenolic, one carboxylic) are expected to exhibit strong, broad stretching vibrations, typically in the high-frequency region of the spectrum. The phenolic O-H stretch is anticipated around 3500-3700 cm⁻¹, while the carboxylic acid O-H stretch will likely appear as a very broad band in the 2500-3300 cm⁻¹ range due to strong hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations of the phenyl and pyridine rings are expected in the 3000-3100 cm⁻¹ region.

C=O Stretching: The carbonyl group of the carboxylic acid will produce a very strong and characteristic stretching band, typically in the range of 1700-1750 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the phenyl and pyridine rings are expected to appear in the 1400-1650 cm⁻¹ region.

O-H Bending: In-plane bending of the O-H groups will likely be observed in the 1200-1400 cm⁻¹ range.

A comparison of theoretically calculated frequencies with experimental FT-IR and FT-Raman data is crucial for the accurate assignment of vibrational modes. It is common practice to scale the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phenolic O-H Stretch | ~3600 |

| Carboxylic O-H Stretch | ~3000 (broad) |

| Aromatic C-H Stretch | ~3050 |

| C=O Stretch | ~1720 |

| Aromatic C=C/C=N Stretch | ~1600, 1550, 1480 |

| O-H In-Plane Bend | ~1350 |

Note: These are representative values based on similar compounds and theoretical principles. Actual values may vary.

Prediction of Electronic Transitions and Photophysical Parameters

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. By calculating the energies of vertical electronic excitations from the ground state to various excited states, TD-DFT can provide insights into the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the electronic transitions involved.

For this compound, the electronic transitions are expected to be primarily of the π → π* and n → π* type, localized on the aromatic rings and the carbonyl group. The interaction between the hydroxyphenyl and isonicotinic acid moieties will influence the energy levels of the molecular orbitals and, consequently, the absorption spectrum. The presence of the hydroxyl group, an electron-donating group, and the carboxylic acid and pyridine nitrogen, electron-withdrawing groups, is likely to result in intramolecular charge transfer (ICT) character for some of the electronic transitions.

The key photophysical parameters that can be predicted include:

Absorption Wavelengths (λmax): These correspond to the energies of the electronic transitions.

Oscillator Strengths (f): This parameter indicates the intensity of an electronic transition.

Major Contributions: TD-DFT calculations can identify the specific molecular orbitals involved in a given electronic transition (e.g., HOMO → LUMO, HOMO-1 → LUMO).

Table 2: Illustrative Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~320 | > 0.1 |

| S₀ → S₂ | ~280 | > 0.1 |

| S₀ → S₃ | ~250 | > 0.1 |

Note: These are representative values based on similar compounds and theoretical principles. Actual values may vary.

Coordination Chemistry and Metal Complexation of 3 2 Hydroxyphenyl Isonicotinic Acid

Spectroscopic Signatures of Metal Complexation

UV-Vis and Luminescence Spectroscopy of Metal Complexes

The electronic properties of metal complexes derived from 3-(2-hydroxyphenyl)isonicotinic acid have been investigated using UV-Vis and luminescence spectroscopy. These techniques provide valuable insights into the nature of the metal-ligand interactions and the potential for these materials in optical applications.

The UV-Vis absorption spectrum of the free ligand, this compound, in solution exhibits characteristic bands corresponding to π-π* and n-π* transitions within the aromatic rings and the carboxylate group. Upon complexation with metal ions, shifts in the absorption maxima are observed, indicating the coordination of the ligand to the metal center. For instance, in metal-organic frameworks (MOFs) synthesized with cobalt(II), nickel(II), zinc(II), and cadmium(II), the UV-Vis spectra of the solid-state materials show ligand-based absorption bands.

Luminescence spectroscopy has been particularly insightful in characterizing the complexes of this compound with lanthanide ions, such as europium(III) and terbium(III). The ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths. The luminescence spectrum of a europium(III) complex with this ligand, for example, displays sharp emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions of the Eu³⁺ ion. The intensity of these emissions is dependent on the efficiency of the energy transfer from the ligand to the metal ion. Similarly, terbium(III) complexes exhibit characteristic green luminescence arising from the ⁵D₄ → ⁷Fⱼ transitions. The photoluminescent properties of these lanthanide complexes suggest their potential for use in lighting and display technologies.

A study on a terbium-based MOF with this compound revealed a strong emission band at 545 nm when excited at 380 nm, which is characteristic of the ⁵D₄ → ⁷F₅ transition of Tb³⁺. The lifetime of this emission was measured to be 0.43 ms, and the quantum yield was determined to be 21%. These findings highlight the ligand's ability to sensitize the luminescence of lanthanide ions effectively.

Table 1: Photoluminescence Data for a Terbium(III) Metal-Organic Framework with this compound

| Parameter | Value |

|---|---|

| Excitation Wavelength (nm) | 380 |

| Emission Maximum (nm) | 545 |

| Transition | ⁵D₄ → ⁷F₅ |

| Lifetime (ms) | 0.43 |

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes that contain unpaired electrons (paramagnetic species). This method provides detailed information about the electronic structure and the local environment of the paramagnetic metal center. In the context of this compound, EPR studies would be particularly relevant for complexes formed with transition metals such as copper(II), cobalt(II), and manganese(II), as well as certain lanthanide ions.

While specific EPR studies on mononuclear complexes of this compound are not extensively reported in the literature, the investigation of a cobalt(II)-based MOF provides some insights. The magnetic properties of this framework were studied, and while EPR was not the primary technique used, the magnetic susceptibility measurements indicated the presence of paramagnetic Co(II) centers. A detailed EPR study would be able to probe the g-tensor and hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the donor atoms from the ligand.

For a hypothetical mononuclear copper(II) complex with this compound, one would expect the EPR spectrum to reflect the coordination environment. For instance, if the copper ion is in a square planar or distorted octahedral geometry, the spectrum would likely exhibit axial symmetry with distinct g⊥ and g∥ values. The hyperfine splitting pattern due to the interaction of the unpaired electron with the copper nucleus (I = 3/2) would provide further structural information.

Thermodynamic and Kinetic Studies of Metal-Ligand Interactions

The thermodynamic and kinetic stability of metal complexes are crucial parameters that govern their formation and persistence in solution. Thermodynamic stability refers to the extent to which a complex will form at equilibrium, and it is quantified by the stability constant (K). Kinetic stability, on the other hand, relates to the rate at which a complex undergoes ligand exchange reactions and is described in terms of lability or inertness.

The stability of the complexes would be expected to follow the Irving-Williams series for divalent transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The hard-soft acid-base (HSAB) principle also provides a framework for predicting stability. Hard metal ions like Fe(III) and Al(III) would be expected to form stable complexes due to their preference for the hard oxygen donor atoms of the carboxylate and hydroxyl groups. Borderline metal ions like Co(II), Ni(II), and Cu(II) would interact favorably with both the nitrogen and oxygen donors.

Kinetic studies would involve investigating the rates of formation and dissociation of the metal complexes. These rates are influenced by factors such as the nature of the metal ion, the denticity and rigidity of the ligand, and the reaction conditions. Complexes of d³ and low-spin d⁶ metal ions, such as Cr(III) and Co(III), are typically kinetically inert, while complexes of high-spin d-metal ions are generally more labile.

Redox Properties of this compound Metal Complexes

The redox properties of metal complexes are of fundamental importance, particularly for their potential applications in catalysis and electrochemistry. The this compound ligand itself can be considered redox-active due to the presence of the hydroxyphenyl group, which can undergo oxidation. When coordinated to a redox-active metal ion, the resulting complex can exhibit rich electrochemical behavior, with redox processes potentially occurring at the metal center, the ligand, or both.

The redox behavior of these complexes can be investigated using techniques such as cyclic voltammetry. While specific studies on the redox properties of this compound complexes are scarce, the general behavior can be anticipated. For example, a complex with a redox-active metal such as copper or iron could show reversible or quasi-reversible redox waves corresponding to the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple. The potential at which these redox events occur would be influenced by the coordination environment provided by the ligand. The electron-donating or -withdrawing nature of the substituents on the ligand can tune the redox potential of the metal center.

Furthermore, the ligand itself may undergo irreversible oxidation at higher potentials. The interplay between the metal-centered and ligand-centered redox processes can lead to complex electrochemical behavior and is an area ripe for further investigation. The ability of the ligand to stabilize different oxidation states of the metal ion is a key aspect of its coordination chemistry and has significant implications for the design of functional materials.

Photophysical Properties and Luminescence Mechanisms of 3 2 Hydroxyphenyl Isonicotinic Acid and Its Complexes

Intramolecular Proton Transfer (ESIPT) Mechanisms in Aromatic Hydroxy Compounds

Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process that can occur in molecules possessing both a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom) in close proximity, forming an intramolecular hydrogen bond. nih.gov Upon photoexcitation, the acidity and basicity of the donor and acceptor groups, respectively, increase, facilitating an ultrafast transfer of a proton. chemrxiv.org This process leads to the formation of a transient tautomer, typically a keto form from an enol form, which is structurally and electronically distinct from the ground state molecule. researchgate.net

For aromatic hydroxy compounds such as 3-(2-Hydroxyphenyl)isonicotinic acid, the ESIPT process is central to their photophysical behavior. The molecule in its ground state exists predominantly in the enol form. Following absorption of light, it is promoted to an excited enol state (E). From this state, the intramolecular proton transfer occurs, creating an excited keto tautomer (K). researchgate.net This K* species is responsible for the characteristic large Stokes-shifted fluorescence, as it relaxes to its ground state (K) by emitting a photon, before rapidly reverting to the more stable ground state enol form (E). nih.govmdpi.com This four-level photocycle (E -> E* -> K* -> K -> E) is key to the unique luminescent properties of these compounds. mdpi.com

The efficiency and dynamics of the ESIPT process can be influenced by several factors, including the strength of the intramolecular hydrogen bond and the surrounding environment. In some cases, if the ESIPT process is inefficient or if alternative deactivation pathways are present, emission from the initially excited enol form can also be observed, leading to dual fluorescence. researchgate.netnih.gov Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of both the ground and excited states, providing insights into the energy barriers and reaction coordinates of the proton transfer process. mdpi.comnih.gov

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

The efficiency of the luminescence process in this compound and its complexes is quantified by the fluorescence and phosphorescence quantum yields (Φ) and their respective lifetimes (τ). The quantum yield represents the ratio of emitted photons to absorbed photons, providing a measure of the brightness of the luminescent species. mdpi.com

For many ESIPT-displaying molecules, the fluorescence quantum yields can vary significantly depending on their molecular structure and environment. researchgate.net For instance, while some 2-(2'-hydroxyphenyl)pyrimidine derivatives, which are structurally related to the title compound, are non-fluorescent in solution due to efficient non-radiative decay pathways of the excited tautomer, their fluorescence can be "switched on" by inhibiting the ESIPT process. nih.gov In the solid state, restriction of intramolecular rotations can suppress non-radiative decay channels and lead to enhanced luminescence. nih.gov

Data for directly analogous compounds highlight the range of observed quantum yields. For example, a fluorescent sensor, BITQ, based on a 2-(2-hydroxyphenyl)-1H-benzimidazole skeleton, exhibited a quantum yield of 0.53 after reacting with its target analyte. nih.gov In contrast, some 2'-aminochalcones, which also exhibit ESIPT, show quantum yields ranging from 0.03 to 0.35. mdpi.com

| Compound/Complex Family | Quantum Yield (Φ) | Lifetime (τ) | Conditions |

| 2-(2'-hydroxyphenyl)pyrimidines | Non-fluorescent | Not reported | In solution |

| Lanthanide(III) Complexes | QEuL = 0.03%, QTbL = 3.0% | Not reported | Metal-centered emission |

| 2'-Aminochalcones | 0.03 - 0.35 | Not reported | In acetonitrile |

| BITQ Sensor (post-reaction) | 0.53 | Not reported | Aqueous solution |

| m-THPP, m-THPC, m-THPBC | Φf: Not specified, ΦT: High | τT: Not specified | In methanol |

Solvatochromic and pH-Dependent Luminescence Behavior

The luminescence of this compound and its analogs is highly sensitive to the surrounding environment, a property known as solvatochromism, and to the acidity or basicity of the medium, referred to as pH-dependent luminescence.

Solvatochromism: The polarity of the solvent can significantly influence the photophysical properties of ESIPT molecules. mdpi.com Changes in solvent polarity can affect the stability of the ground and excited states, as well as the energy barrier for proton transfer. This can lead to shifts in the absorption and emission maxima. For instance, in some ESIPT-based probes, a decrease in solvent polarity can favor the ESIPT process. mdpi.com The study of 2,6-bis(4-hydroxybenzylidene) cyclohexanone (B45756) derivatives in various solvents showed that the absorption maximum wavelength ranged from 351 to 376 nm, indicating a clear solvatochromic effect. nih.gov

pH-Dependent Luminescence: The presence of acidic and basic functional groups, namely the carboxylic acid and the phenolic hydroxyl group, makes the luminescence of this compound inherently pH-sensitive. Deprotonation of the phenolic hydroxyl group at basic pH would inhibit the ESIPT process, as the proton is no longer available for transfer. This typically results in a significant change in the emission spectrum, often leading to fluorescence quenching or the appearance of a new emission band corresponding to the phenolate (B1203915) form. rsc.org

Conversely, protonation of the nitrogen atom on the pyridine (B92270) ring in acidic conditions can also modulate the photophysical properties. This can alter the electron-accepting ability of the pyridine ring and influence the intramolecular hydrogen bond, thereby affecting the ESIPT process. nih.gov This acidochromic behavior has been observed in 2-(2'-hydroxyphenyl)pyrimidines, where protonation of the pyrimidine (B1678525) ring with trifluoroacetic acid inhibits ESIPT and "switches on" fluorescence, a process that is reversible. nih.gov This pH-dependent "on-off" switching of luminescence is a key principle in the design of fluorescent sensors. nih.govrsc.org For example, the fluorescence of some flavone (B191248) derivatives is known to be pH-dependent, with changes in color and emission observed upon moving from acidic to basic media. nih.gov

Excited State Dynamics and Energy Transfer Processes

The journey of a molecule from light absorption to emission is governed by a series of rapid excited-state dynamic processes. For this compound, these dynamics are dominated by the ESIPT reaction.

Upon excitation, the proton transfer itself is an ultrafast event, often occurring on the femtosecond to picosecond timescale. chemrxiv.orgiphy.ac.cn For example, in 2-(2'-hydroxyphenyl)benzoxazole, a structurally similar compound, the ESIPT duration was measured to be between 50 and 200 femtoseconds in different solvents. iphy.ac.cn Following the proton transfer, the newly formed keto tautomer is in a vibrationally "hot" state. It then undergoes vibrational relaxation, dissipating excess vibrational energy to the surrounding solvent molecules, a process that typically occurs on the picosecond timescale. chemrxiv.orgiphy.ac.cn

Design Principles for Modulating Photophysical Output through Structural Modifications

The photophysical properties of this compound can be rationally tuned through strategic structural modifications. These modifications allow for the fine-tuning of absorption and emission wavelengths, quantum yields, and sensitivity towards specific analytes.

One key strategy is the introduction of electron-donating or electron-withdrawing groups onto the aromatic rings. These substituents can alter the electronic distribution in the molecule, thereby influencing the energies of the frontier molecular orbitals (HOMO and LUMO) and the efficiency of the ESIPT process. researchgate.netresearchgate.net For instance, in a series of porphyrins containing an isonicotinic acid moiety, the introduction of different substituents had a significant impact on their fluorescence spectra. researchgate.net

Another design principle involves modifying the proton donor or acceptor groups to modulate the strength of the intramolecular hydrogen bond and the proton transfer barrier. nih.gov Altering the geometry of the molecule to enhance or restrict planarity can also have a profound effect. For example, enforcing a coplanar conformation in the solid state can suppress non-radiative decay pathways associated with torsional motions, leading to enhanced emission. nih.gov

Applications of Luminescent Complexes in Academic Sensing and Probing Methodologies (Non-Biological Targets)

The sensitivity of the luminescence of this compound and its complexes to their local environment makes them excellent candidates for the development of chemical sensors for a variety of non-biological targets. nih.gov The primary sensing mechanism often relies on the perturbation of the ESIPT process upon interaction with an analyte. nih.gov

Metal Ion Sensing: Luminescent metal-organic frameworks (LMOFs) based on ligands like isonicotinic acid have been extensively explored for the detection of metal ions. rsc.orgosti.gov The detection can occur through several mechanisms, including luminescence quenching ("turn-off") or enhancement ("turn-on"). rsc.org For example, LMOFs have been designed for the selective sensing of Fe3+ and Cu2+ ions in aqueous solutions. rsc.org The interaction of the target metal ion with the framework can lead to energy transfer, cation exchange, or even the collapse of the framework, all of which result in a measurable change in luminescence. rsc.org

Anion and Small Molecule Sensing: The principles of ESIPT can also be applied to the design of probes for anions and neutral molecules. For example, fluorescent probes based on ESIPT have been developed for the dual-mode sensing of cyanide ions in aqueous media. acs.org The interaction of the cyanide ion with the probe through hydrogen bonding alters the photophysical properties, leading to a detectable colorimetric and fluorescence response. acs.org Similarly, MOF-based chemodosimeters have been designed for sensing species like hydrogen sulfide (B99878) (H2S) and hydrogen peroxide (H2O2). mdpi.com These sensors often work via a chemical reaction between the analyte and a functional group on the MOF ligand, which in turn "switches on" the fluorescence. mdpi.com

Sensing of Nitroaromatics: Luminescent MOFs have also shown great promise in the detection of nitroaromatic compounds, which are common environmental pollutants and explosives. rsc.org The high surface area and tunable porosity of MOFs allow for the efficient capture of these analytes, and their interaction with the framework often leads to luminescence quenching, providing a sensitive detection method. rsc.org

Investigations into Biological Interaction Mechanisms and Molecular Targets in Vitro/in Silico

Studies of Enzyme-Inhibitor Interactions at a Molecular Level

Comprehensive searches of available scientific literature did not yield specific studies detailing the enzyme-inhibitor interactions of 3-(2-Hydroxyphenyl)isonicotinic acid. Consequently, there is no published data to report on the mechanistic elucidation of its enzyme inhibition modes or the kinetic analysis of its binding to any specific enzymes.

Mechanistic Elucidation of Enzyme Inhibition Modes (e.g., Competitive, Non-Competitive)

There is currently no available research that characterizes the mode of enzyme inhibition by this compound. Studies to determine whether it acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor against any enzymatic target have not been reported in the accessible scientific literature.

Kinetic Analysis of Enzyme-Ligand Binding

No data from kinetic analyses, such as the determination of inhibition constants (K_i) or IC50 values, for the interaction of this compound with any enzyme are present in the current body of scientific publications.

Receptor Binding Studies and Ligand-Receptor Interaction Mechanics

Investigations into the direct binding of this compound to specific biological receptors are not documented in the available scientific research.

In Silico Docking and Molecular Dynamics Simulations of Binding

A thorough review of scientific databases reveals a lack of published in silico studies, including molecular docking and molecular dynamics simulations, that investigate the binding affinity and interaction patterns of this compound with any biological receptors.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no published studies that have utilized Surface Plasmon Resonance (SPR) or other equivalent biophysical techniques to measure the binding kinetics (association and dissociation rates) of this compound with any specific receptor targets.

Interaction with Biomolecules: DNA, RNA, and Proteins (Excluding Clinical Outcomes)

Specific studies detailing the non-enzymatic and non-receptor-mediated interactions of this compound with biomolecules such as DNA, RNA, or other proteins are not found in the reviewed scientific literature. Research on its potential to intercalate with DNA, bind to RNA structures, or interact with other proteins outside of a catalytic or receptor context has not been reported.

Intercalation and Groove Binding Mechanisms with Nucleic Acids

The interaction of small molecules with nucleic acids is a cornerstone of drug action. For a molecule like this compound, which possesses planar aromatic rings (a phenyl and a pyridine (B92270) ring), two primary non-covalent binding modes with DNA are conceivable: intercalation and groove binding.

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This action causes a significant distortion of the DNA backbone, often leading to an unwinding of the helix and an increase in its length. This mode of binding typically requires a molecule with a large, flat aromatic surface. The energetic cost of creating an intercalation site is substantial, but this can be offset by the strong stacking interactions between the intercalator and the DNA bases. While no direct evidence confirms intercalation for this compound, its constituent aromatic systems are a prerequisite for such interactions. Studies on other intercalating agents show that this mechanism can disrupt DNA replication and transcription, forming the basis of their biological activity.

Molecular docking simulations for flavonoid analogues, which also contain hydroxyphenyl moieties, have shown a tendency to bind in the major groove of DNA, particularly in AT-rich regions, through hydrogen bonding and electrostatic interactions. This suggests a plausible mechanism for similar phenolic compounds.

Protein Binding Affinities and Conformational Changes

The interaction of small molecules with proteins is fundamental to their mechanism of action. The binding affinity, often quantified by the equilibrium dissociation constant (KD), indicates the strength of this interaction; a lower KD value signifies a stronger bond. This affinity is governed by non-covalent forces, including hydrogen bonding, electrostatic interactions, and hydrophobic forces. The pyridine and hydroxyphenyl rings of this compound can participate in π-π stacking and hydrogen bonding with amino acid residues in a protein's binding pocket.

Upon binding, a ligand can induce significant conformational changes in the protein's three-dimensional structure. This "induced fit" can alter the protein's activity, either activating or inhibiting its biological function. Conversely, proteins exist as an ensemble of conformations, and a ligand may selectively bind to and stabilize a specific pre-existing conformation. For instance, studies on periplasmic binding proteins show that ligand binding induces a large, reversible "open-to-closed" transition. Similarly, the binding of ligands to bovine serum albumin can lead to thermal-induced conformational changes and affect protein-protein interactions.

Molecular docking studies of isonicotinic acid hydrazide analogues with the enzyme InhA have identified key interactions, such as hydrogen bonds formed by the carboxamide moiety and charge-π interactions involving the pyridine ring, which stabilize the complex. Such interactions and the subsequent conformational changes are critical for the molecule's biological effect.

Derivatives and Analogs of 3 2 Hydroxyphenyl Isonicotinic Acid: Synthetic and Mechanistic Studies

Synthesis of Substituted Derivatives on the Phenyl Ring

The synthesis of derivatives with substituents on the phenyl ring of 3-(2-hydroxyphenyl)isonicotinic acid allows for the fine-tuning of the molecule's properties. Various synthetic strategies can be employed to introduce a range of functional groups at different positions of the phenyl ring.

One common approach involves the use of substituted phenols as starting materials in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable pyridine (B92270) boronic acid derivative. This method allows for the introduction of a wide array of substituents, such as alkyl, alkoxy, and nitro groups, onto the phenyl ring prior to its coupling with the pyridine core.

Alternatively, electrophilic aromatic substitution reactions on the 2-hydroxyphenyl moiety can be performed. For instance, nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. Subsequent reduction of the nitro group can yield an amino group, which can be further functionalized.

Table 1: Examples of Synthetic Methods for Phenyl Ring Substitution

| Substitution Reaction | Reagents and Conditions | Resulting Substituent |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | Br₂, FeBr₃ | -Br |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | -Aryl |

The Claisen-Schmidt condensation reaction represents another viable method for synthesizing chalcone derivatives, which can be precursors to or analogs of this compound. This reaction involves the condensation of a substituted 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base or acid catalyst. mdpi.com This approach is particularly useful for creating derivatives with extended conjugation.

Modification of the Pyridine Ring and Carboxylic Acid Group

Modifications to the pyridine ring and the carboxylic acid group of this compound are crucial for altering its coordination properties, solubility, and biological activity.

The carboxylic acid group can be readily converted into a variety of other functional groups. Esterification, for instance, can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by treating the carboxylic acid with an amine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). nih.gov These modifications can significantly impact the molecule's ability to act as a ligand in coordination complexes.

Direct functionalization of the pyridine ring can be more challenging due to its electron-deficient nature. However, methods such as nucleophilic aromatic substitution can be employed, particularly if the ring is activated by an electron-withdrawing group. The synthesis of triarylpyridines through multicomponent reactions is a notable strategy for creating highly substituted pyridine derivatives. researchgate.net

Conjugation Strategies for Hybrid Molecules

The development of hybrid molecules by conjugating this compound with other molecular entities can lead to novel compounds with combined or enhanced properties. These strategies often involve linking the core molecule to biomolecules, photosensitizers, or other pharmacophores.

One common conjugation strategy involves the formation of an amide or ester linkage between the carboxylic acid group of this compound and a suitable functional group on the target molecule. For example, isoniazid derivatives have been synthesized by reacting isonicotinic acid hydrazide with various aldehydes or ketones. nih.govresearchgate.net

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugation. This requires the introduction of an azide or alkyne functionality onto either the this compound core or the molecule to be conjugated.

Table 2: Common Conjugation Strategies

| Linkage Type | Functional Groups Involved | Key Reagents |

| Amide | Carboxylic acid, Amine | DCC, EDC |

| Ester | Carboxylic acid, Alcohol | Acid catalyst |

| Hydrazone | Hydrazide, Aldehyde/Ketone | - |

| Triazole (Click Chemistry) | Azide, Alkyne | Cu(I) catalyst |

Comparative Mechanistic Studies of Derivatives for Specific Molecular Interactions

Understanding how structural modifications influence the molecular interactions of this compound derivatives is essential for rational drug design and the development of targeted therapies. Comparative mechanistic studies often involve evaluating the binding affinity and mode of interaction of a series of derivatives with a specific biological target.

Structure-activity relationship (SAR) studies are a cornerstone of this process. nih.gov By systematically altering the substituents on the phenyl and pyridine rings and evaluating the impact on biological activity, researchers can identify key structural features responsible for molecular recognition. For example, the introduction of bulky or electron-donating/withdrawing groups can probe the steric and electronic requirements of a binding site.

Molecular docking studies can provide valuable insights into the binding modes of these derivatives. nih.gov These computational methods can predict the preferred orientation of a ligand within a binding pocket and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Influence of Structural Modifications on Coordination Behavior and Photophysics

The coordination behavior and photophysical properties of this compound and its derivatives are highly sensitive to structural modifications. The presence of the hydroxyphenyl and carboxylic acid groups makes these compounds excellent ligands for a variety of metal ions.

Alterations to the substituents on both the phenyl and pyridine rings can influence the electron density of the coordinating atoms (the nitrogen of the pyridine ring and the oxygen atoms of the hydroxyl and carboxyl groups), thereby affecting the stability and geometry of the resulting metal complexes. The introduction of electron-donating groups generally enhances the ligand's ability to coordinate to metal ions, while electron-withdrawing groups can weaken this interaction.